molecular formula C28H48N4O3S B1157233 Linoleic Acid-biotin

Linoleic Acid-biotin

Cat. No.: B1157233
M. Wt: 520.8
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleic acid-biotin is a biotin-conjugated derivative of linoleic acid (LA), an essential ω-6 polyunsaturated fatty acid (PUFA). Structurally, it consists of linoleic acid (C18:2, cis-9,12) covalently linked to biotin (vitamin B7) via a hydrazide bond. Its molecular formula is C₂₈H₄₈N₄O₃S, with a molecular weight of 520.77 g/mol and CAS number 2692623-19-9 . This compound is primarily used in biochemical assays to study fatty acid-protein interactions, such as lipid receptor binding or trafficking, leveraging biotin’s high affinity for streptavidin in detection systems .

Recent studies highlight its role as a biomarker in metabolic profiling.

Properties

Molecular Formula

C28H48N4O3S

Molecular Weight

520.8

Synonyms

9Z,12Z-octadecadienoyl-N’-biotinoyl-1,5-diaminopentane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Linoleic acid-biotin belongs to a broader class of biotinylated fatty acids and lipid derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Features Applications
This compound 2692623-19-9 C₂₈H₄₈N₄O₃S Biotin-conjugated LA; enhances detection in binding assays Biomarker studies, lipid-protein interaction assays
Oleic Acid-Biotin 165191-88-8 C₂₈H₅₀N₄O₃S Biotinylated oleic acid (C18:1, cis-9) Membrane fluidity studies, lipid raft visualization
Arachidonic Acid-Biotin 1217901-28-4 C₃₀H₄₈N₄O₃S Biotin-conjugated arachidonic acid (C20:4, ω-6) Eicosanoid signaling research, inflammation studies
Linoleamide GC44071 C₁₈H₃₃NO Non-conjugated LA amide derivative Surfactant in cosmetics, antimicrobial agent
Conjugated Linoleic Acid (CLA) N/A C₁₈H₃₂O₂ Isomeric mixture (e.g., cis-9,trans-11 and trans-10,cis-12) Antimicrobial, anticarcinogenic, and immunomodulatory applications

Research Findings and Implications

  • CLA in Probiotics :
    • Engineered L. casei-CLA produces 21-fold higher LA than wild-type strains, enhancing competitive exclusion of pathogens like Salmonella .
    • CLA reduces expression of Salmonella T3SS genes (e.g., hilA, invF) by 2–5 fold, impairing invasion .
  • This compound in Metabonomics: Elevated levels in ISS patients suggest dysregulated lipid metabolism, though its causal role requires further study .
  • Biotinylation may alter LA’s natural binding affinity, limiting its use in functional studies compared to unconjugated LA .

Q & A

Q. How to address batch variability in this compound experiments?

  • Answer : Standardize protocols using SOPs (e.g., fixed incubation times, solvent lots). Include inter-batch QC checks via LC-MS fingerprinting. Use statistical tools (ANOVA with Tukey’s post-hoc) to identify outlier batches. Collaborate with repositories like NIST for reference materials .

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